molecular formula C15H19N3OS B11370780 2-ethyl-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]butanamide

2-ethyl-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]butanamide

Cat. No.: B11370780
M. Wt: 289.4 g/mol
InChI Key: LYRXZJQYMCZUPL-UHFFFAOYSA-N
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Description

2-ethyl-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]butanamide is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]butanamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with thiosemicarbazide to form 4-methylphenyl-1,2,4-thiadiazol-5-amine. This intermediate is then reacted with 2-ethylbutanoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and bases like triethylamine or pyridine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole ring can be substituted with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-ethyl-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]butanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-ethyl-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, leading to its antimicrobial properties. Additionally, it may interact with signaling pathways involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethyl-N-methyl-N-(3-methylphenyl)butanamide
  • 4-methylphenyl-1,2,4-thiadiazol-5-amine
  • 2-ethylbutanoyl chloride

Uniqueness

2-ethyl-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]butanamide is unique due to its specific structure, which combines the properties of both the thiadiazole ring and the butanamide moiety. This combination imparts unique chemical and biological properties that are not observed in similar compounds. For example, the presence of the thiadiazole ring may enhance its antimicrobial activity, while the butanamide moiety may contribute to its solubility and stability.

Properties

Molecular Formula

C15H19N3OS

Molecular Weight

289.4 g/mol

IUPAC Name

2-ethyl-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]butanamide

InChI

InChI=1S/C15H19N3OS/c1-4-11(5-2)14(19)17-15-16-13(18-20-15)12-8-6-10(3)7-9-12/h6-9,11H,4-5H2,1-3H3,(H,16,17,18,19)

InChI Key

LYRXZJQYMCZUPL-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)NC1=NC(=NS1)C2=CC=C(C=C2)C

Origin of Product

United States

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